JNK3 Inhibition: Potency Advantage of Pyrazole Core over Pyrimidine Scaffold
A derivative of 1-(pyridin-2-yl)-1H-pyrazol-3-amine demonstrates potent JNK3 inhibition with an IC50 of 340 nM, representing a substantial improvement over the original pyrimidine-based lead compound which showed only 70% inhibition at 500 µM [1]. This scaffold hopping approach, converting a pyrimidine core to the pyrazole core, resulted in dramatically enhanced potency and physicochemical properties [2].
| Evidence Dimension | JNK3 Inhibition |
|---|---|
| Target Compound Data | IC50 = 340 nM |
| Comparator Or Baseline | Pyrimidine lead compound: 70% inhibition at 500 µM |
| Quantified Difference | >1,000-fold improvement in potency (estimated from IC50 vs. % inhibition at high concentration) |
| Conditions | HTRF assay measuring phospho-Thr71-ATF-2 formation from biotinylated-ATF2 |
Why This Matters
This quantifies the significant gain in target engagement achieved by the pyrazole scaffold, directly impacting the feasibility of developing potent JNK3 inhibitors for neurodegenerative diseases.
- [1] BindingDB Entry BDBM50342501: N-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)-4-(1-(pyridin-2-yl)-1H-pyrazol-3-yl)pyridin-2-amine; IC50 = 340 nM against JNK3. View Source
- [2] Patel S, Harris SF, Gibbons P, et al. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). J Med Chem. 2015;58(20):8182-8199. View Source
